6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride
CAS No.: 2108883-40-3
Cat. No.: VC2773944
Molecular Formula: C11H17Cl2N3O
Molecular Weight: 278.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2108883-40-3 |
|---|---|
| Molecular Formula | C11H17Cl2N3O |
| Molecular Weight | 278.18 g/mol |
| IUPAC Name | 6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C11H15N3O.2ClH/c12-11(15)10-5-1-4-9(14-10)8-3-2-6-13-7-8;;/h1,4-5,8,13H,2-3,6-7H2,(H2,12,15);2*1H |
| Standard InChI Key | IODNFIJKTXYNNX-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=NC(=CC=C2)C(=O)N.Cl.Cl |
| Canonical SMILES | C1CC(CNC1)C2=NC(=CC=C2)C(=O)N.Cl.Cl |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 1858252-02-4, 2108883-40-3 |
| Molecular Formula | C₁₁H₁₇Cl₂N₃O |
| Molecular Weight | 278.18 g/mol |
| IUPAC Name | 6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride |
| SMILES Notation | C1CC(CNC1)C2=NC(=CC=C2)C(=O)N.Cl.Cl |
| InChI Key | IODNFIJKTXYNNX-UHFFFAOYSA-N |
The compound's structure features several key functional groups that contribute to its chemical behavior and biological activities, including the amide group, pyridine ring, and piperidine ring. These structural elements enable various interactions with biological systems, particularly through hydrogen bonding and ionic interactions.
Structural Characteristics
Molecular Structure
The molecular architecture of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride consists of a pyridine ring with a carboxamide group at the 2-position and a piperidine ring at the 6-position. This arrangement creates a compound with multiple nitrogen-containing heterocycles, which play crucial roles in its interactions with biological systems.
The compound exists as a dihydrochloride salt, which significantly influences its solubility characteristics and stability. The salt formation occurs through protonation of the nitrogen atoms in the structure, resulting in improved water solubility compared to the free base form.
Physicochemical Properties
The physicochemical properties of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride are fundamental to understanding its behavior in different environments and its potential applications. These properties include:
-
Solubility: As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, making it suitable for various aqueous applications in research settings.
-
Stability: The compound demonstrates reasonable stability under standard laboratory conditions but may be sensitive to extreme pH conditions and oxidizing environments.
-
Hydrogen Bonding Capacity: The presence of multiple nitrogen atoms and the carboxamide group provides opportunities for hydrogen bonding, which influences its interactions with solvents and biological molecules.
Synthesis Methods
Laboratory Synthesis
The synthesis of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride typically involves a multi-step process starting from appropriate precursors. The general synthetic route includes:
-
Reaction of piperidine derivatives with pyridine-2-carboxylic acid or its activated forms
-
Formation of the carboxamide group through amidation reactions
-
Conversion to the dihydrochloride salt through treatment with hydrochloric acid
The synthesis requires careful control of reaction conditions, including temperature, solvent selection, and concentration to achieve optimal yields and purity. Advanced catalytic systems may be employed to enhance selectivity and efficiency in the formation of key intermediates.
Industrial Production
For large-scale production, more efficient synthetic pathways are typically employed to ensure economic viability and consistent product quality. Industrial synthesis often involves:
-
Optimized reaction conditions to maximize yield and minimize by-product formation
-
Continuous flow processes rather than batch reactions
-
Rigorous purification protocols to ensure high purity of the final product
-
Quality control measures to verify the identity and purity of the compound
Biological Activities and Mechanism of Action
Enzyme Modulation
One of the notable properties of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is its ability to influence enzyme activity, potentially altering metabolic pathways. This characteristic makes it relevant for both fundamental research and potential therapeutic applications.
The compound's mechanism of action involves interactions with specific molecular targets within biological systems. Upon binding to these targets, it can modulate their activity, leading to various biological effects. The specific pathways affected often relate to neurotransmitter systems or cellular signaling pathways.
Structure-Activity Relationships
The biological activity of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is closely related to its structural features:
-
The pyridine ring serves as a key pharmacophore that can interact with enzyme active sites through π-stacking and coordination interactions
-
The carboxamide group facilitates hydrogen bonding with amino acid residues in protein targets
-
The piperidine ring provides conformational flexibility and additional binding interactions
-
The dihydrochloride salt form affects the compound's distribution and bioavailability in biological systems
Applications in Research and Development
Analytical Chemistry
In analytical chemistry, 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride serves as a reference standard for various analytical techniques, including:
-
High-performance liquid chromatography (HPLC)
-
Mass spectrometry
-
Spectroscopic methods
-
Method development and validation procedures
As a reference standard, it contributes to the accuracy and reliability of analytical methods used in pharmaceutical analysis, environmental monitoring, and quality control processes.
Medicinal Chemistry and Drug Development
The compound has significant relevance in medicinal chemistry and drug development processes:
-
It serves as a building block for the synthesis of more complex molecules with potential therapeutic properties
-
Its unique structure provides a scaffold for developing compounds with targeted biological activities
-
Structure-activity relationship studies involving this compound can yield valuable insights for drug design
-
Its enzyme modulation properties offer potential applications in developing interventions for various medical conditions
Chemical Biology
In biological studies, 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride aids in understanding cellular processes by:
-
Serving as a chemical probe to investigate specific biochemical pathways
-
Helping to elucidate the role of particular enzymes in cellular function
-
Providing insights into structure-function relationships of biological macromolecules
-
Contributing to the development of new research tools in chemical biology
Chemical Reactions and Reactivity
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride can participate in various chemical reactions, demonstrating its versatility as a chemical entity:
Oxidation and Reduction Reactions
The compound can undergo oxidation reactions, particularly at the piperidine nitrogen, leading to various oxidized derivatives. Conversely, reduction reactions can produce reduced forms of the compound, altering its biological activity profile.
Functional Group Transformations
The carboxamide group in the compound can be subject to various transformations:
-
Hydrolysis to produce the corresponding carboxylic acid
-
Dehydration to form nitriles
-
Reduction to form amines
-
Reactions with electrophiles at the amide nitrogen
Coordination Chemistry
The nitrogen atoms in the pyridine and piperidine rings can act as coordination sites for metal ions, potentially forming coordination complexes with interesting structural and functional properties. This characteristic may be exploited in the development of metal-based catalysts or therapeutic agents.
Current Research and Future Perspectives
The research landscape for 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride continues to evolve, with ongoing investigations into its potential applications and properties. Current research areas include:
-
Exploration of its enzyme inhibition properties for potential therapeutic applications
-
Development of novel synthetic methods to improve yield and purity
-
Investigation of structure-activity relationships to design derivatives with enhanced properties
-
Evaluation of its potential as a building block for more complex bioactive molecules
Future perspectives for this compound may include:
-
Expanded applications in drug discovery and development
-
Novel uses in materials science and catalysis
-
Development of improved synthetic routes for more efficient production
-
Further elucidation of its biological activities and mechanisms of action
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume